molecular formula C8H9N3O B2754568 2-(3-Amino-2-oxopyridin-1-yl)propanenitrile CAS No. 1614217-71-8

2-(3-Amino-2-oxopyridin-1-yl)propanenitrile

Cat. No. B2754568
CAS RN: 1614217-71-8
M. Wt: 163.18
InChI Key: JRIJTTWUKAZEOL-UHFFFAOYSA-N
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Description

“2-(3-Amino-2-oxopyridin-1-yl)propanenitrile” is a chemical compound with the molecular formula C8H8N2O. It is used for pharmaceutical testing . The compound is also known as “3-(2-Oxopyridin-1(2H)-yl)propanenitrile” and has a molecular weight of 148.16 g/mol .


Molecular Structure Analysis

The molecular structure of “2-(3-Amino-2-oxopyridin-1-yl)propanenitrile” can be represented by the SMILES string "C1=CC(=O)N(C=C1)CCC#N" . This indicates that the compound contains a pyridine ring with an amine group and a nitrile group attached to it .

Scientific Research Applications

Synthesis of Indolizines

Indolizines: are a class of nitrogen-containing heterocycles that are significant in medicinal chemistry. The pyridine-boryl radical chemistry has been utilized for the synthesis of indolizines . This method involves a cascade reaction mediated by a pyridine-boryl radical, which is more energetically feasible than the conventional Minisci-type radical addition route . The process includes a 1,4-O[B] migration step leading to zwitterionic intermediates, which upon cyclization, generate the indolizine scaffolds .

Anti-proliferation Activities

Cyano oximino sulfonate esters, which can be synthesized from compounds like 2-(3-Amino-2-oxopyridin-1-yl)propanenitrile, have shown anti-proliferation effects on mouse fibroblast L929 cells . These compounds minimize growth activity without completely killing the cells, indicating a cytostatic rather than cytotoxic effect . The IC50 values range between 36.5 µg/mL and 0.235 mg/mL, suggesting potential for development in cancer therapeutics .

Synthesis of Pyrido[2,3-b][1,4]oxazin-2(3H)-ones

The compound is also used in the synthesis of 3-Aminopyridin-2(1H)-ones and 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-ones . These structures are important in the development of new pharmaceuticals due to their biological activity .

CNS Depressant and Stimulant Activities

Derivatives of 2-(3-Amino-2-oxopyridin-1-yl)propanenitrile, such as piperidines, are known to exhibit central nervous system (CNS) depressant activity at low dosage levels but can have stimulant activity at higher doses . This dual activity profile makes them interesting targets for the development of CNS drugs.

Chelating Agents

Oximes, including those derived from 2-(3-Amino-2-oxopyridin-1-yl)propanenitrile, are known for their chelating ability. They can form complexes with metals, which is useful in various applications including catalysis, environmental remediation, and even in medical treatments as metal-chelating therapeutic agents .

Synthesis of Heterocyclic Compounds

The amine moiety in 2-(3-Amino-2-oxopyridin-1-yl)propanenitrile is a versatile building block for synthesizing biologically active heterocyclic compounds. These compounds are attractive targets in organic synthesis due to their pharmacological activity and wide occurrence in nature .

Organometallic Chemistry

In organometallic chemistry, the compound serves as a precursor for the synthesis of organometallic complexes. These complexes are pivotal in catalysis and have applications in organic synthesis and industrial processes .

Pharmacological Research

The structural versatility of 2-(3-Amino-2-oxopyridin-1-yl)propanenitrile allows for its use in pharmacological research to develop new drugs with potential therapeutic applications. Its derivatives can be tailored to interact with various biological targets, leading to the discovery of novel pharmacophores .

properties

IUPAC Name

2-(3-amino-2-oxopyridin-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-6(5-9)11-4-2-3-7(10)8(11)12/h2-4,6H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIJTTWUKAZEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N1C=CC=C(C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Amino-2-oxopyridin-1-yl)propanenitrile

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